8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione
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Overview
Description
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and the attachment of the purine moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H28N6O5S |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
8-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C25H28N6O5S/c1-3-12-31-24(32)21-23(28-25(31)33)27-22(26-21)17-4-10-20(11-5-17)37(34,35)30-15-13-29(14-16-30)18-6-8-19(36-2)9-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,27)(H,28,33) |
InChI Key |
YOEBEGRTAQZAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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